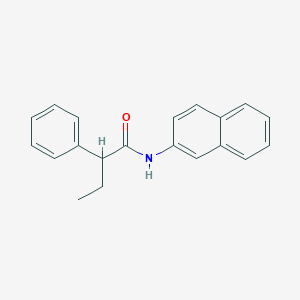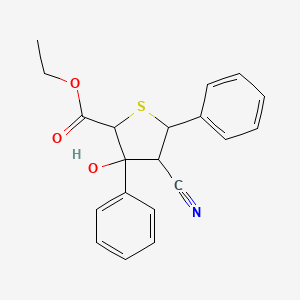
ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a thiopentonate derivative and has a molecular formula of C24H19NO3S.
作用機序
The mechanism of action of ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate is not fully understood. However, it is believed that the compound inhibits viral replication by interfering with the viral reverse transcriptase enzyme. The compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate has been shown to have low toxicity in vitro. The compound has been found to be stable in the presence of human serum and has a long half-life. The compound has also been shown to have good solubility in water and organic solvents.
実験室実験の利点と制限
One of the advantages of using ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate in lab experiments is its low toxicity and stability. The compound can be used at higher concentrations without causing harm to the cells. However, one of the limitations of using the compound is its high cost of synthesis. The compound is not readily available and requires specialized equipment and expertise to synthesize.
将来の方向性
There are several future directions for research on ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate. One direction is to investigate the compound's potential as an antiviral and anticancer agent in vivo. Studies can be conducted to determine the compound's pharmacokinetics and toxicity in animal models. Another direction is to explore the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the synthesis method can be optimized to reduce the cost of production and increase the yield of the compound.
Conclusion:
In conclusion, ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate is a chemical compound with potential applications in various fields of scientific research. The compound has been studied for its antiviral and anticancer properties and has shown promising results in vitro. The compound's low toxicity and stability make it a suitable candidate for lab experiments. However, further research is needed to fully understand the compound's mechanism of action and potential as a therapeutic agent.
合成法
The synthesis of ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate involves the reaction of thiophenol with ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-oxopentonate in the presence of a base. The reaction yields ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate as the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
Ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate has potential applications in various fields of scientific research. The compound has been studied for its antiviral and anticancer properties. It has been shown to inhibit the replication of HIV-1 and HSV-1 viruses in vitro. The compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-2-24-19(22)18-20(23,15-11-7-4-8-12-15)16(13-21)17(25-18)14-9-5-3-6-10-14/h3-12,16-18,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSFVJGPUMQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(S1)C2=CC=CC=C2)C#N)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)
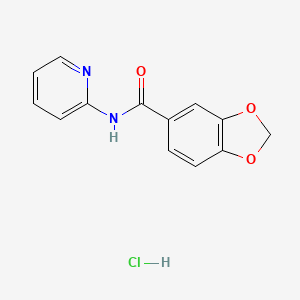
![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)
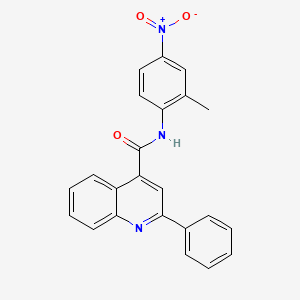
![(4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5139753.png)
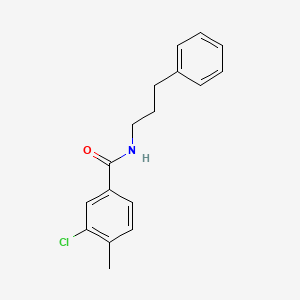
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5139780.png)
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5139781.png)
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5139785.png)

